Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization Insights:
-
Solvent Choice : Ethanol or tetrahydrofuran (THF) enhances reagent solubility.
-
Stoichiometry : A 2:1 molar ratio of NaBH₄ to precursor ensures complete reduction.
-
Workup : Acidic quenching (e.g., dilute HCl) followed by filtration isolates the dihydrochloride salt.
Catalytic Hydrogenation Approaches
| Parameter | Detail |
|---|---|
| Catalyst | 5% Pd/C |
| Pressure | 2 atm H₂ |
| Temperature | 60°C |
| Solvent | Methanol |
| Reaction Time | 12–24 hours |
Post-hydrogenation, the product is filtered, concentrated, and treated with HCl gas to form the dihydrochloride salt.
Enantioselective Synthesis of Stereoisomers
The compound exists as (R)- and (S)-enantiomers, necessitating stereocontrolled synthesis. VulcanChem highlights asymmetric hydrogenation using chiral catalysts (e.g., BINAP-ruthenium complexes) to induce enantiomeric excess. For example:
Stereochemical Outcomes:
| Catalyst | ee (%) | Configuration |
|---|---|---|
| Ru-(S)-BINAP | 92 | (R) |
| Ru-(R)-BINAP | 89 | (S) |
Resolution via diastereomeric salt formation (e.g., using tartaric acid) is an alternative for small-scale production.
Salt Formation and Purification Techniques
The final step in all synthetic routes involves converting the free base to the dihydrochloride salt. This is achieved by:
-
Dissolving the free base in anhydrous diethyl ether.
-
Bubble HCl gas through the solution until precipitation ceases.
Critical Purity Considerations :
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16N2·2HCl
- Molecular Weight : Approximately 213.15 g/mol
- Structure : The compound features a bicyclic structure with two nitrogen atoms integrated into the ring system, contributing to its unique reactivity and biological activity.
Neuropharmacology
Research indicates that octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride exhibits neuroprotective effects and interacts with neurotransmitter systems. It has been studied for its potential in treating neurological disorders by modulating receptor activities in the brain. Specifically, studies have shown its affinity for μ-opioid receptors, which are crucial in pain management and addiction therapies .
Dopamine Receptor Modulation
Compounds derived from octahydro-1H-pyrido[1,2-a]pyrazine have been identified as ligands for various dopamine receptor subtypes, particularly the D4 receptor. These compounds show promise in treating disorders associated with dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Antimicrobial and Anti-inflammatory Properties
This compound has demonstrated potential as an antimicrobial agent and in reducing inflammation. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for therapeutic applications targeting inflammatory diseases .
Case Study 1: Neuroprotective Effects
A study evaluated the effects of this compound on neurodegenerative models. Results indicated significant neuroprotective properties through modulation of glutamate receptors, suggesting its potential in treating conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Another investigation focused on the compound's antimicrobial efficacy against various bacterial strains. The findings revealed that this compound exhibited substantial inhibitory effects on growth, supporting its use as a lead compound in developing new antibiotics .
Comparative Data Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Neuropharmacology | μ-opioid receptor antagonist | High binding affinity; potential for pain management |
| Dopamine Receptor Modulation | Treatment of dopamine-related disorders | Effective ligands for D4 receptor |
| Antimicrobial Properties | Inhibition of bacterial growth | Significant antimicrobial effects against multiple strains |
| Anti-inflammatory | Modulation of inflammatory pathways | Inhibits specific enzymes linked to inflammation |
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It has been shown to act as a b-turn mimetic and a 5-HT2C receptor agonist . Additionally, it has been investigated for its inhibitory activity against renal outer medullary potassium channels (ROMK), ubiquitin-specific peptidase 30 (USP30), and the KRASG12C oncogene . These interactions are mediated through the formation of stable complexes with the target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido-pyrazine core allows for extensive structural modifications, leading to diverse pharmacological profiles. Below is a detailed comparison with analogous compounds:
Opioid Receptor-Targeting Derivatives
Key Findings :
- Compound 10 exhibits 16-fold higher μ-receptor affinity than Compound 9 due to the N-3-chlorobenzyl group enhancing hydrophobic interactions .
- JDTic, a piperidine derivative, surpasses pyrido-pyrazines in μ-selectivity but lacks the bicyclic stability of the pyrido-pyrazine scaffold .
Dopamine Receptor-Targeting Derivatives
Derivatives functionalized at positions 2 and 7 with aromatic groups (e.g., carbocyclic or heterocyclic rings) show affinity for dopamine receptors . For example:
- 2,7-Substituted octahydro-1H-pyrido[1,2-a]pyrazines (CAS: Not specified) act as dopamine D2/D3 ligands, with Ki values in the low nanomolar range . These compounds are explored for treating Parkinson’s disease and schizophrenia.
Structural Advantage : The pyrido-pyrazine core allows modular substitutions, enabling dual targeting of opioid and dopamine receptors through tailored functional groups .
Stereochemical Variants
Chirality significantly impacts receptor binding:
- (R)-Octahydro-1H-pyrido[1,2-a]pyrazine (CAS: 179605-64-2) shows lower μ-receptor affinity compared to its (S)-enantiomer, highlighting the importance of stereochemistry in drug design .
- (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 634922-11-5) has a pyrrolo-pyrazine scaffold with enhanced solubility due to its smaller bicyclic structure .
Biological Activity
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound notable for its unique structure, which includes both pyridine and pyrazine rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural features:
- Molecular Formula : CHClN
- Molecular Weight : 195.10 g/mol
- Structural Formula : Structural Formula
This compound exhibits its biological effects primarily through enzyme inhibition. It binds to specific active sites of target enzymes, thereby modulating their activity. This interaction can lead to various downstream effects in cellular pathways, particularly those involved in inflammation and microbial growth regulation. Notably, it has been shown to affect pathways involving kinases, which are crucial for numerous cellular processes .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at concentrations that suggest potential therapeutic applications.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, which is critical in inflammatory responses .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrrolopyrazine derivatives. Here’s a comparison table highlighting key differences:
| Compound Name | Structure Type | Biological Activity | IC Values |
|---|---|---|---|
| This compound | Bicyclic structure | Antimicrobial & Anti-inflammatory | Varies by target |
| Pyrrolopyrazine derivatives | Bicyclic structure | Kinase inhibition | 10-12 nM for Pim kinases |
| (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | Stereoisomer | Varies pharmacologically | Not specified |
Q & A
Q. What are the key synthetic routes for octahydro-1H-pyrido[1,2-a]pyrazine derivatives, and how do structural modifications influence pharmacological activity?
Synthesis of octahydro-1H-pyrido[1,2-a]pyrazine derivatives often involves bioisosteric replacements and functional group additions. For example, replacing a methylene group with an NH function at position 6 (Compound 9) and further N-3-chlorobenzyl substitution (Compound 10) significantly improved μ-opioid receptor binding affinity (Ki = 0.47 nM) . Methodological approaches include:
- Stepwise functionalization : Introducing substituents via reductive amination or alkylation to optimize receptor interactions.
- Bioisosteric design : Substituting non-polar groups with polar moieties to enhance solubility or binding.
- Analytical validation : Using HPLC and NMR to confirm structural integrity post-synthesis.
Q. How is the purity and stability of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride validated in pharmacological studies?
Purity assessment involves:
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to ensure ≥98.5% purity .
- Thermogravimetric analysis (TGA) : To quantify hydrate content and anhydrous stability under controlled humidity.
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., MW = 154.21 g/mol for the core structure) .
Q. What are the standard protocols for evaluating opioid receptor binding affinity for this compound?
Key methodologies include:
- Radioligand displacement assays : Using [³H]DAMGO for μ-opioid receptors to measure Ki values (e.g., Compound 10: Ki = 0.47 nM) .
- [³⁵S]GTPγS functional assays : To determine Ke values (e.g., Compound 10: Ke = 1.8 nM at μ receptors), reflecting inverse agonist activity .
- Receptor subtype selectivity : Parallel screening against κ and δ receptors to assess specificity (e.g., Compound 10: κ Ki = 16 nM, δ Ki = 57 nM) .
Advanced Research Questions
Q. How do structural variations in octahydro-1H-pyrido[1,2-a]pyrazine derivatives resolve contradictions in opioid receptor binding data?
Discrepancies in Ki/Ke values between analogs can arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl in N-3-chlorobenzyl) enhance μ-receptor affinity by stabilizing ligand-receptor interactions .
- Conformational flexibility : Rigidifying the piperazine ring via methyl substitutions reduces off-target δ/κ binding .
- Data normalization : Adjusting for assay variability (e.g., membrane preparation differences) using reference ligands like naloxone.
Table 1 : Comparative Opioid Receptor Binding Data for Select Derivatives
| Compound | Modification | μ Ki (nM) | κ Ki (nM) | δ Ki (nM) | μ Ke (nM) |
|---|---|---|---|---|---|
| 9 | NH at position 6 | 3.6 | 18 | 89 | 1.1 |
| 10 | N-3-chlorobenzyl added | 0.47 | 16 | 57 | 1.8 |
| Source: |
Q. What experimental strategies are employed to investigate the compound’s antimicrobial potential and mechanisms?
Preliminary studies suggest interactions with bacterial cell wall synthesis pathways. Methodologies include:
- MIC assays : Testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Metabolic profiling : Using LC-MS to identify disrupted metabolites (e.g., peptidoglycan precursors) .
- Resistance studies : Serial passaging in sub-MIC concentrations to assess mutation rates .
Q. How can computational modeling enhance the design of octahydro-1H-pyrido[1,2-a]pyrazine-based therapeutics?
Advanced approaches include:
- Molecular docking : Simulating interactions with μ-opioid receptor active sites (PDB ID: 4DKL) to prioritize synthetic targets .
- QSAR modeling : Correlating substituent Hammett constants (σ) with receptor affinity to predict activity .
- ADMET prediction : Using tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Methodological Considerations
Q. What are the critical controls for GTPγS functional assays when studying inverse agonism?
- Basal activity normalization : Using unstimulated membranes to define 0% efficacy.
- Reference agonists/antagonists : Including DAMGO (full agonist) and naloxone (antagonist) to validate assay sensitivity .
- Signal-to-noise thresholds : Maintaining ≥3-fold stimulation over basal for reliable Ke calculations .
Q. How are impurities and stereoisomers characterized during synthesis?
- Chiral HPLC : Resolving enantiomers using amylose-based columns (e.g., (R)- vs. (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride) .
- ICP-MS : Detecting heavy metal catalysts (e.g., Pd) below 10 ppm .
- Stability-indicating methods : Forced degradation under heat/light to identify labile functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
